molecular formula C3H10Cl2N6 B15115350 3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine

3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine

Cat. No.: B15115350
M. Wt: 201.06 g/mol
InChI Key: DWJLHEKELRGKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine is a heterocyclic compound with the molecular formula C3H8N6 It is known for its unique structure, which includes a triazole ring substituted with hydrazino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine typically involves the reaction of hydrazine with 5-methyl-1,2,4-triazole-3-thiol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The hydrazino group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-hydrazino-5-methyl-1,2,4-triazole
  • 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine dihydrochloride

Uniqueness

3-hydrazino-5-methyl-4{H}-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C3H10Cl2N6

Molecular Weight

201.06 g/mol

IUPAC Name

3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine;dihydrochloride

InChI

InChI=1S/C3H8N6.2ClH/c1-2-7-8-3(6-4)9(2)5;;/h4-5H2,1H3,(H,6,8);2*1H

InChI Key

DWJLHEKELRGKCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)NN.Cl.Cl

Origin of Product

United States

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